molecular formula C13H16BrNO2 B2551909 Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 1353952-24-5

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No.: B2551909
CAS No.: 1353952-24-5
M. Wt: 298.18
InChI Key: ZLMUAHPVUGYWKX-UHFFFAOYSA-N
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Description

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromomethyl group attached to the third carbon of the pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name

benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMUAHPVUGYWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CBr)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Pyrrolidine-3-Methanol

A common precursor for this compound is pyrrolidine-3-methanol (3-hydroxymethylpyrrolidine). The amine group is protected via reaction with benzyl chloroformate in dichloromethane (DCM) at 0°C, using a base such as N,N-diisopropylethylamine (DIEA) or triethylamine (Et$$_3$$N). For example:

  • Procedure : Pyrrolidine-3-methanol (10 mmol) is dissolved in DCM (30 mL) and cooled to 0°C. DIEA (12 mmol) is added, followed by dropwise addition of Cbz-Cl (12 mmol). The mixture is stirred for 14 hours, after which the solvent is removed under reduced pressure. The residue is purified via column chromatography (ethyl acetate/petroleum ether, 1:5) to yield benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a colorless oil (87% yield).

Alternative Starting Materials

In some cases, tert-butyl carbamate-protected pyrrolidines are used to enhance solubility during alkylation steps. For instance, tert-butyl pyrrolidin-3-ylcarbamate can be alkylated with bromoethane or cyclopropanemethyl bromide before deprotection and reprotection with Cbz-Cl.

Bromination of Hydroxymethyl Groups

The conversion of the hydroxymethyl (-CH$$2$$OH) group to bromomethyl (-CH$$2$$Br) is critical for introducing the desired functionality. Two primary methods are documented: the Appel reaction and phosphorus tribromide (PBr$$_3$$) treatment.

Appel Reaction Conditions

The Appel reaction, utilizing carbon tetrabromide (CBr$$4$$) and triphenylphosphine (PPh$$3$$), provides high yields under mild conditions.

  • Procedure : Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (5 mmol) is dissolved in DCM (20 mL). CBr$$4$$ (6 mmol) and PPh$$3$$ (6 mmol) are added, and the mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the crude product is purified via column chromatography (DCM/methanol, 40:1) to afford this compound as a light yellow oil (78% yield).

Phosphorus Tribromide Method

For larger-scale syntheses, PBr$$_3$$ offers a cost-effective alternative, though it requires careful handling due to its reactivity.

  • Procedure : The hydroxymethyl intermediate (5 mmol) is dissolved in dry tetrahydrofuran (THF, 20 mL) and cooled to 0°C. PBr$$3$$ (6 mmol) is added dropwise, and the reaction is stirred for 2 hours. The mixture is quenched with saturated NaHCO$$3$$, extracted with ethyl acetate, and purified via chromatography (DCM/methanol, 30:1) to yield the bromide (72% yield).

Alternative Synthetic Pathways

Reductive Amination

Reductive amination of γ-keto bromides with benzyl carbamate derivatives represents another potential pathway. This method would involve condensing a bromomethyl ketone with a protected amine, followed by reduction. Such approaches are noted in analogous piperidine syntheses.

Analytical Characterization

Successful synthesis is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

  • $$^1$$H-NMR (400 MHz, CDCl$$3$$) : δ 7.28–7.36 (m, 5H, Ar-H), 5.10 (s, 2H, CH$$2$$Cbz), 3.60–3.70 (m, 2H, pyrrolidine-H), 3.40–3.50 (m, 2H, CH$$_2$$Br), 2.80–3.00 (m, 2H, pyrrolidine-H), 1.90–2.10 (m, 2H, pyrrolidine-H).
  • HRMS : Calculated for C$${13}$$H$${15}$$BrNO$$_2$$ [M+H]$$^+$$: 296.0284; Found: 296.0286.

Challenges and Optimization

Regioselectivity in Bromination

The Appel reaction is preferred over PBr$$3$$ for its superior regioselectivity, particularly when secondary alcohols are present. In contrast, PBr$$3$$ may lead to over-bromination or ether formation if moisture is present.

Purification Considerations

Column chromatography using gradients of DCM/methanol (40:1 to 20:1) effectively separates the bromide from triphenylphosphine oxide byproducts.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, potentially disrupting biological pathways or facilitating the synthesis of complex molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(chloromethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(iodomethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis .

Biological Activity

Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications as a precursor for bioactive molecules. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromomethyl group and a benzyl ester. The presence of the bromomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical for its biological interactions.

The biological activity of this compound primarily arises from its ability to act as an electrophile. The bromomethyl group can form covalent bonds with nucleophiles, potentially disrupting biological pathways or facilitating the synthesis of complex molecules. This mechanism is crucial in medicinal chemistry, where such compounds can modulate the activity of enzymes or receptors.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Similar compounds have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
  • Enzyme Inhibition : The compound may interact with specific enzymes, impacting metabolic pathways relevant to various diseases .

Study on BACE1 Inhibitors

A recent study focused on the development of novel BACE1 inhibitors, where a related pyrrolidine scaffold demonstrated weak but detectable inhibitory activity against recombinant BACE1. This suggests that modifications to the pyrrolidine structure can enhance biological activity. The study highlighted that introducing specific substituents could significantly improve the efficacy of these inhibitors .

Antimicrobial Screening

Another investigation assessed the antimicrobial properties of structurally related compounds. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:

Compound NameMIC (μM) against S. aureusMIC (μM) against E. coliMIC (μM) against P. aeruginosa
This compound163263

These findings underscore the potential of this compound as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 3-(bromomethyl)pyrrolidine-1-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves bromomethylation of a pyrrolidine precursor. For example, starting with a pyrrolidine scaffold, bromomethyl groups can be introduced via nucleophilic substitution using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} under controlled conditions. Protecting groups (e.g., benzyl carboxylate) are often employed to stabilize intermediates. Purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures high purity .
  • Critical Factors : Temperature control (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios of reagents significantly impact yield. Catalytic Fe or Pd systems may enhance regioselectivity in multi-step syntheses .

Q. How is the structure of this compound confirmed, and which spectroscopic techniques are most effective?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (1H^1\text{H}, 13C^{13}\text{C}) identifies proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies functional groups like ester carbonyls. X-ray crystallography resolves stereochemistry in crystalline forms .
  • Data Interpretation : For 1H^1\text{H} NMR, the bromomethyl group (CH2Br\text{CH}_2\text{Br}) appears as a triplet (~3.5–4.0 ppm) coupled to adjacent protons. The benzyl ester aromatic protons resonate at 7.2–7.4 ppm .

Q. What handling and storage conditions are recommended to maintain the stability of this compound?

  • Protocol : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, light, and oxidizing agents. Use desiccants (silica gel) in storage vials to prevent hydrolysis .
  • Safety : Wear nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How does the bromomethyl substituent influence reactivity in nucleophilic substitution reactions compared to chloro or iodo analogs?

  • Mechanistic Insight : Bromine’s moderate leaving-group ability (Br\text{Br}^-) balances reactivity and stability, enabling efficient SN2 reactions with amines or thiols. Chloro analogs (Cl\text{Cl}^-) require harsher conditions (e.g., elevated temperatures), while iodo derivatives (I\text{I}^-) are prone to premature dissociation .
  • Case Study : In cross-coupling reactions, Pd-catalyzed substitutions with bromomethyl groups achieve >80% yield in DMF at 80°C, outperforming chloro analogs (50–60% yield) .

Q. What strategies resolve contradictions in reported synthetic yields under varying catalytic conditions?

  • Experimental Design :

  • Parameter Screening : Systematically vary catalysts (Fe vs. Pd), solvents (polar vs. nonpolar), and temperatures.
  • Analytical Validation : Use HPLC to quantify byproducts and GC-MS to trace catalyst degradation.
    • Case Study : Fe(dibm)3_3-catalyzed reactions in EtOH at 60°C yield 65% product, while Pd(OAc)2_2 in DMF yields 72% but generates more impurities .

Q. How does stereochemistry of the pyrrolidine ring affect biological activity, and how is it controlled during synthesis?

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce enantioselectivity. For example, (3R,4R)-configured analogs show 10-fold higher binding affinity to serine proteases than (3S,4S) forms .
  • Biological Impact : Stereochemistry dictates hydrogen-bonding patterns with targets like kinases or GPCRs. Molecular docking simulations (AutoDock Vina) predict binding modes for enantiomers .

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